6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine
Description
Properties
Molecular Formula |
C19H18N6O8S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(4S,6R)-4-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C19H18N6O8S/c1-19(2)32-14-11(6-26)31-18(15(14)33-19)23-8-22-13-16(23)20-7-21-17(13)34-12-4-3-9(24(27)28)5-10(12)25(29)30/h3-5,7-8,11,14-15,18,26H,6H2,1-2H3/t11-,14?,15?,18+/m1/s1 |
InChI Key |
UEFYYMNSPVIPQF-CWMHAGHJSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3N=CN=C4SC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CO)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine involves selective functionalization of the 6-thio position of inosine derivatives, with protection of the 2',3'-hydroxyl groups by formation of an isopropylidene (1-methylethylidene) acetal. The key steps include:
- Step 1: Protection of the 2',3'-hydroxyl groups of inosine to form 2',3'-O-(1-methylethylidene)inosine. This protects the ribose moiety to prevent side reactions during subsequent steps.
- Step 2: Introduction of a thiol group at the 6-position of the purine ring to form 6-thioinosine derivative.
- Step 3: Nucleophilic aromatic substitution of the thiol group with 2,4-dinitrophenyl chloride (or a similar activated dinitrophenyl reagent) to yield the 6-S-(2,4-dinitrophenyl) substituted product.
This synthetic route ensures regioselective substitution at the 6-position sulfur atom while maintaining the ribose protection to facilitate purification and stability.
Detailed Synthetic Procedure
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Inosine, acetone, acid catalyst (e.g., p-toluenesulfonic acid) | Formation of 2',3'-O-(1-methylethylidene) protecting group |
| 2 | Lawesson’s reagent or P2S5 | Conversion of 6-oxo group to 6-thio group |
| 3 | 2,4-Dinitrophenyl chloride, base (e.g., triethylamine), solvent (e.g., DMF or DMSO) | Thiol substitution with 2,4-dinitrophenyl group |
Protection: Inosine is dissolved in acetone with catalytic acid and stirred at room temperature to form the 2',3'-O-(1-methylethylidene)inosine. The reaction mixture is then neutralized and the product isolated by crystallization or chromatography.
Thiolation: The protected inosine is treated with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions in an inert solvent (e.g., toluene), converting the 6-oxo group to 6-thio. The reaction progress is monitored by TLC or HPLC.
Aromatic Substitution: The 6-thioinosine derivative is reacted with 2,4-dinitrophenyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 0–25°C. This step introduces the 2,4-dinitrophenyl group via nucleophilic aromatic substitution at the sulfur atom.
Purification: The crude product is purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) to yield the final yellow solid compound.
Reaction Scheme
Inosine
|
| (Acetone, acid catalyst)
v
2',3'-O-(1-methylethylidene)inosine
|
| (Lawesson’s reagent or P2S5)
v
2',3'-O-(1-methylethylidene)-6-thioinosine
|
| (2,4-Dinitrophenyl chloride, base, DMF/DMSO)
v
this compound
Analytical Data and Characterization
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Weight | 490.45 g/mol |
| Appearance | Yellow solid |
| Solubility | Limited data; likely soluble in DMSO, DMF; sparingly soluble in aqueous buffers |
| Stability | Stable under inert atmosphere; protected from moisture and light recommended |
| Storage | Store in cool, dry place; inert atmosphere recommended |
Spectroscopic Characterization
- UV-Vis Spectroscopy: Characteristic absorption peaks due to dinitrophenyl chromophore and purine ring.
- NMR Spectroscopy:
- 1H NMR confirms the presence of the isopropylidene protecting group (singlet around 1.3–1.5 ppm) and aromatic protons of the dinitrophenyl group.
- 13C NMR shows signals corresponding to the purine carbons, sugar carbons, and dinitrophenyl carbons.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 490.45.
- Elemental Analysis: Consistent with C19H18N6O8S composition.
Research Findings and Applications
- The compound serves as an intermediate in the synthesis of protein-reactive ATP analogs used for affinity labeling of nucleotide-binding proteins, enabling studies of enzyme active sites and protein interactions.
- It acts as a ligand for nucleoside transporters, particularly useful in biochemical assays probing nucleoside transport mechanisms.
- The 2',3'-O-(1-methylethylidene) protecting group enhances stability during synthesis and facilitates selective functionalization at the 6-thio position.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| 2',3'-O Protection of inosine | Acetone, acid catalyst (p-TsOH), RT | Forms isopropylidene acetal protecting group |
| Conversion of 6-oxo to 6-thio group | Lawesson’s reagent or P2S5, reflux, inert solvent | Efficient thiolation of purine ring |
| Substitution with 2,4-dinitrophenyl | 2,4-Dinitrophenyl chloride, base (Et3N), DMF/DMSO, 0–25°C | Nucleophilic aromatic substitution at sulfur |
| Purification | Chromatography or recrystallization | Yields yellow solid compound |
Chemical Reactions Analysis
Types of Reactions
6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups on the dinitrophenyl moiety can be reduced to amines.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Could be used in the development of novel materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The dinitrophenyl group may facilitate binding to certain proteins, while the thioinosine core could interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: Modified inosine nucleoside with a 2',3'-O-isopropylidene acetal protecting group on the ribose moiety.
- Functional Modifications :
- 6-Thio Substitution : A sulfur atom replaces the oxygen at the 6-position of the purine ring.
- 2,4-Dinitrophenyl (DNP) Group : Attached via a thioether linkage at the 6-position.
Synthetic Relevance :
The compound is a nucleoside analog, likely synthesized for applications in medicinal chemistry or biochemical studies. The isopropylidene group enhances stability by protecting the ribose hydroxyls, while the DNP moiety may influence reactivity or biological interactions .
Comparison with Structurally Similar Compounds
2,4-Dinitrophenyl Thioethers
Compounds bearing the 2,4-dinitrophenyl (DNP) group attached via sulfur are key analogs. highlights reactivity trends in nucleophilic aromatic substitution (SNAr) reactions with hydrazine in DMSO:
| Compound | Leaving Group (X) | kₐ (s⁻¹M⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 2,4-Dinitrophenyl phenyl sulfide ([^5a]) | –SPh | 0.012 | 65.2 | -98.3 |
| Target Compound | –S-Inosine* | Not reported | Inferred | Inferred |
Key Observations :
- Reactivity: The phenyl sulfide ([^5a]) exhibits moderate SNAr reactivity (kₐ = 0.012 s⁻¹M⁻¹). The target compound’s thioinosine leaving group (a bulkier, nucleoside-derived moiety) may reduce reactivity due to steric hindrance and weaker leaving-group ability (thioinosine vs. thiophenolate).
- Thermodynamics : Lower entropy (ΔS‡ = -98.3 J/mol·K for [^5a]) suggests a highly ordered transition state. The target compound’s larger structure could further decrease entropy, slowing reactions .
Nucleoside Derivatives
- Structural Contrast: Emtricitabine derivatives (e.g., Emtricitabine 5-O-Sulfate) are cytidine analogs with antiviral activity.
6-Thiopurine Derivatives :
- 6-Mercaptopurine (6-MP) : A therapeutic agent for leukemia. The target compound’s DNP group adds steric bulk and electronic effects, which may alter metabolism or target binding compared to 6-MP.
Reaction Kinetics and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The DNP group’s electron-withdrawing nitro substituents activate the aromatic ring for SNAr. Key factors influencing reactivity:
- Leaving Group Ability: Thiophenolate (X = –SPh, [^5a]) is a better leaving group than thioinosine due to lower basicity (pKa ~6.5 for PhSH vs. nucleoside thiols).
- Steric Effects : The isopropylidene group in the target compound may hinder nucleophile access to the reaction site, reducing kₐ compared to simpler DNP-thioethers .
Q & A
Q. What are the optimal synthetic routes and purification methods for 6-S-(2,4-dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base. Key steps include:
- Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine precursors at room temperature for 72 hours .
- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm product formation.
- Purification via column chromatography to isolate the dispirophosphazene product and remove triethylammonium chloride byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Structural elucidation requires a combination of:
- X-ray crystallography for definitive confirmation of stereochemistry and bond angles (details in Supplementary Information of crystallographic studies) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to analyze proton environments and phosphorus coordination.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
Q. What are the stability profiles of this compound under varying pH, temperature, and solvent conditions?
Methodological Answer: Stability testing should involve:
- High-Performance Liquid Chromatography (HPLC) to monitor degradation products under accelerated aging conditions (e.g., 40°C/75% relative humidity).
- Kinetic studies in buffered solutions (pH 3–9) to assess hydrolysis rates of the 1-methylethylidene protecting group.
- Thermogravimetric Analysis (TGA) to evaluate thermal decomposition thresholds .
Advanced Research Questions
Q. How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Methodological Answer: Link the compound’s structure to biological activity using:
- Molecular docking simulations to predict interactions with adenosine receptors or enzymes like purine nucleoside phosphorylase.
- Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., charge distribution on the dinitrophenyl group) influencing reactivity .
- Comparative analysis with structurally similar nucleoside analogs to identify structure-activity relationships (SARs) .
Q. How should researchers address contradictions in reported reactivity data (e.g., conflicting catalytic efficiency or substrate specificity)?
Methodological Answer: Resolve discrepancies through:
- Systematic replication of experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Multivariate analysis to isolate variables (e.g., solvent polarity, counterion effects) impacting reaction outcomes.
- Cross-validation using orthogonal techniques (e.g., kinetic isotope effects for mechanistic insights) .
Q. What computational strategies are effective for modeling the compound’s interactions in complex biochemical systems?
Methodological Answer:
- Molecular Dynamics (MD) simulations to study solvation effects and conformational flexibility in aqueous or lipid bilayer environments.
- Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid models to simulate enzymatic cleavage of the thioinosine moiety.
- Free-energy perturbation (FEP) calculations to predict binding affinities for drug-target interactions .
Q. How can experimental design be optimized to study the compound’s role in modulating nucleotide metabolism pathways?
Methodological Answer:
- Isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic incorporation in cell cultures.
- CRISPR-Cas9 knockout models of nucleotide salvage pathway enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) to assess functional dependencies.
- High-throughput screening with fluorescence-based assays (e.g., Förster Resonance Energy Transfer (FRET)) to quantify enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
